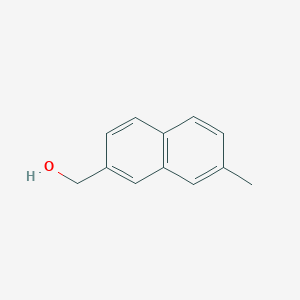
(7-Methylnaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methylnaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by a methyl group at the 7th position and a methanol group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylnaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 7-methylnaphthalene.
Oxidation: The methyl group at the 2nd position is oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid is then reduced to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where specific catalysts and reaction conditions are optimized to achieve high yields and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Formation of 7-methylnaphthalene-2-carboxylic acid.
Reduction: Formation of 7-methylnaphthalene-2-methanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(7-Methylnaphthalen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl group at the 7th position may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Naphthalene-2-methanol: Lacks the methyl group at the 7th position.
7-Methylnaphthalene: Lacks the hydroxyl group at the 2nd position.
2-Naphthol: Contains a hydroxyl group at the 2nd position but lacks the methyl group at the 7th position.
Uniqueness: (7-Methylnaphthalen-2-yl)methanol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(7-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7,13H,8H2,1H3 |
InChI Key |
HDSQQGUHMIZCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)

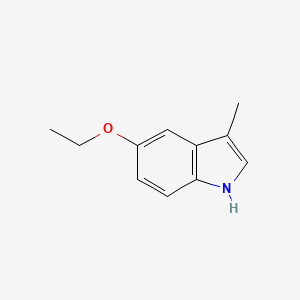
![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)
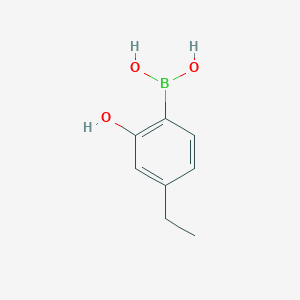
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
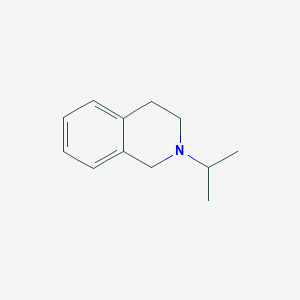
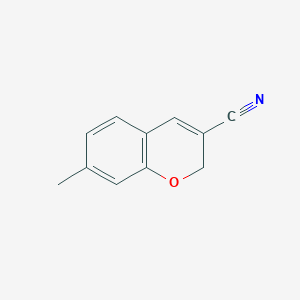


![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
